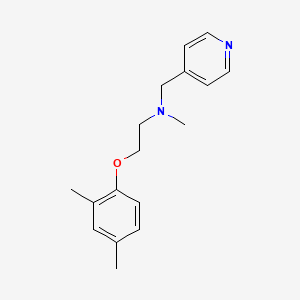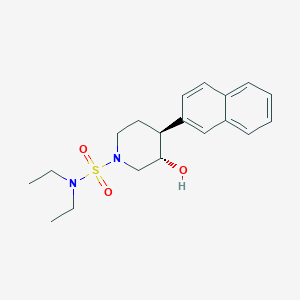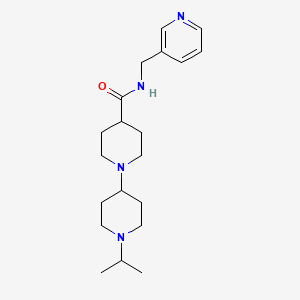
2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine
Vue d'ensemble
Description
2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine, also known as DPPE, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DPPE is a selective agonist for the α7 nicotinic acetylcholine receptor, which is involved in various physiological processes such as learning and memory, inflammation, and neuroprotection.
Mécanisme D'action
2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine acts as a selective agonist for the α7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that is widely expressed in the central nervous system. Activation of the α7 receptor leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. 2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine enhances the activity of the α7 receptor by binding to a specific site on the receptor and stabilizing its open state.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine enhances the activity of the α7 receptor, leading to increased calcium influx and downstream signaling. 2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vivo studies have demonstrated that 2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine can improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This allows for more precise modulation of this receptor, without affecting other receptors that may be involved in the same physiological processes. However, one limitation of using 2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine is its relatively low yield in the synthesis process, which can make it more expensive and time-consuming to produce.
Orientations Futures
There are several future directions for research on 2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Further studies are needed to determine the efficacy and safety of 2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine in these conditions. Another area of interest is the development of new analogs of 2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine that may have improved potency and selectivity for the α7 receptor. Additionally, studies are needed to further elucidate the downstream signaling pathways activated by the α7 receptor and how they may be modulated by 2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine.
Applications De Recherche Scientifique
2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine has been shown to have potential applications in various areas of scientific research. One of the main areas of interest is its role in the central nervous system, particularly in the modulation of the α7 nicotinic acetylcholine receptor. 2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine has been shown to enhance the activity of this receptor, which is involved in various physiological processes such as learning and memory, inflammation, and neuroprotection. 2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-14-4-5-17(15(2)12-14)20-11-10-19(3)13-16-6-8-18-9-7-16/h4-9,12H,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBVJSKDOWAHNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN(C)CC2=CC=NC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenoxy)-N-methyl-N-(pyridin-4-ylmethyl)ethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}-2,2-dimethyl-1-propanol](/img/structure/B3813691.png)
![3-(2-fluorophenyl)-5-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3813693.png)
![5-fluoro-2-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}pyrimidine](/img/structure/B3813700.png)
![1-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B3813704.png)

![1-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(1-piperidinyl)cyclohexyl]methyl}methanamine](/img/structure/B3813725.png)

![7-(cyclobutylmethyl)-2-(2,6-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3813750.png)
![methyl {4-[(8-fluoroquinolin-2-yl)carbonyl]-3-methyl-2-oxopiperazin-1-yl}acetate](/img/structure/B3813758.png)
![N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B3813771.png)

![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[(3R)-3-fluoropyrrolidin-1-yl]acetamide](/img/structure/B3813787.png)
![1-{5-[(4-cyclopentyl-1-piperazinyl)methyl]-2-methoxyphenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B3813793.png)
![(4-chloro-2-fluorobenzyl)methyl[(3-pyridin-4-ylisoxazol-5-yl)methyl]amine](/img/structure/B3813801.png)